Piperaquine tetraphosphate

Description

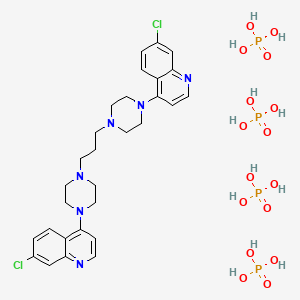

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32Cl2N6.4H3O4P/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;4*1-5(2,3)4/h2-9,20-21H,1,10-19H2;4*(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKKJVUSSVZQRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44Cl2N6O16P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90919955 | |

| Record name | Phosphoric acid--4,4'-[propane-1,3-diyldi(piperazine-4,1-diyl)]bis(7-chloroquinoline) (4/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90919955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

927.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911061-10-4 | |

| Record name | Piperaquine tetraphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911061104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid--4,4'-[propane-1,3-diyldi(piperazine-4,1-diyl)]bis(7-chloroquinoline) (4/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90919955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPERAQUINE PHOSPHATE (1:4) ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHB5WLO51Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis Methodologies and Optimization Research

Advanced Synthetic Pathways for Piperaquine (B10710) Tetraphosphate (B8577671)

Green Chemistry Approaches to Piperaquine Synthesis

This greener route also successfully avoids the use of solvents that pose environmental or toxicological challenges and are difficult to recycle. bioline.org.br The process has been designed to be robust and operationally simple, making it potentially suitable for implementation in resource-limited settings. researchgate.netbioline.org.br

Multistep Synthetic Routes and Reaction Mechanisms

The synthesis of piperaquine tetraphosphate is a multistep process that typically begins with 4,7-dichloroquinoline (B193633) as a starting material. google.com One common synthetic route involves the condensation reaction of 4,7-dichloroquinoline with anhydrous piperazine (B1678402) to form the intermediate, 7-chloro-4-(1-piperazinyl)quinoline. google.comgoogle.com This intermediate is then reacted with 1,3-dibromopropane (B121459) or a similar agent to yield piperaquine, which is subsequently converted to its tetraphosphate salt. google.com

The initial condensation reaction is a critical step. Traditional methods often involved long reaction times and the use of solvents like water, which could lead to side reactions. google.com Innovations in this area include controlling the reaction temperature between 90-150°C and reducing the reaction time to 1-4 hours. google.com Another approach utilizes a continuous flow micro-reactor, which can significantly shorten the reaction time to as little as 25-50 seconds and reduce the formation of impurities. google.com The reaction mechanism for the formation of piperaquine involves nucleophilic aromatic substitution, where piperazine displaces the chlorine atom at the 4-position of the quinoline (B57606) ring. researchgate.net

Optimization Studies in Piperaquine Synthesis

Significant research has been dedicated to optimizing the synthesis of piperaquine, focusing on enhancing yield, ensuring high purity, and minimizing the environmental footprint of the manufacturing process.

Yield Enhancement and Purity Control in Synthetic Processes

One optimized process for producing the intermediate 7-chloro-4-(1-piperazinyl)quinoline boasts a product yield of up to 98% with a purity of 99.5% without the need for extensive purification of by-products. google.com This is achieved through a simplified process that is easily scalable. google.com The final this compound product from these optimized syntheses typically shows very low levels of related substances, with each individual impurity being less than 0.1%. bioline.org.br

| Synthetic Approach | Overall Yield | Product Purity | Key Optimization Feature |

|---|---|---|---|

| Green Synthesis | 92–93% researchgate.netbioline.org.br | >99.5% researchgate.netbioline.org.br | Use of recyclable solvents and simplified operations. researchgate.netbioline.org.br |

| Optimized Intermediate Synthesis | Up to 98% google.com | 99.5% google.com | Simplified and scalable process for 7-chloro-4-(1-piperazinyl)quinoline. google.com |

Impurity Identification and Avoidance Strategies

A critical aspect of piperaquine synthesis is the identification and control of impurities. A significant impurity that has been identified is a positional isomer, 1-[(5-chloroquinolin-4)-piperazinyl]-3-[(7-chloroquinolin-4)-piperazinyl]propane. nih.gov This impurity arises from the contamination of the starting material, 4,7-dichloroquinoline, with its isomer, 4,5-dichloroquinoline. nih.gov In some older batches of piperaquine, this impurity was found to range from 1.5% to 5%. nih.gov

Modern synthetic methods have been specifically designed to avoid the formation of such toxic impurities. researchgate.netbioline.org.br For instance, the green chemical synthesis route completely avoids the formation of a commonly seen toxic impurity that is otherwise difficult to remove. researchgate.netbioline.org.br Other identified impurities include starting materials, by-products, and intermediates such as 7-chloro-4-(piperazine-1-yl) quinoline A and 1,4-bis (7-chloro-4-quinolinyl) piperazine D. researchgate.net The development of gradient RP-HPLC methods has been instrumental in detecting and quantifying these impurities. conicet.gov.ar

Environmental Impact Reduction in Chemical Synthesis

Reducing the environmental impact of piperaquine synthesis is a key focus of modern research. The adoption of green chemistry principles has been pivotal in this endeavor. researchgate.net A key achievement is the reduction of organic waste to approximately 8 kg per kilogram of API produced, with the significant advantage that around 60% of this waste can be recovered and recycled. researchgate.netbioline.org.br This includes the recovery of unreacted piperazine and the solvent ethyl acetate (B1210297). bioline.org.br

Furthermore, the move away from hazardous solvents to more environmentally benign options like 2-propanol and ethyl acetate represents a substantial improvement over older methods that utilized solvents posing toxicological and disposal difficulties. bioline.org.br The use of micro-reactor technology also contributes to a more environmentally friendly process by reducing energy consumption and by-product formation. google.com

| Strategy | Description | Outcome |

|---|---|---|

| Solvent Selection | Utilization of greener solvents like 2-propanol and ethyl acetate. bioline.org.br | Avoidance of toxic and difficult-to-recycle solvents. bioline.org.br |

| Waste Reduction and Recycling | Generation of ~8 kg of organic waste per kg of API, with ~60% being recyclable. researchgate.netbioline.org.br | Minimized environmental footprint and improved process economy. bioline.org.br |

| Process Intensification | Use of continuous flow micro-reactors. google.com | Reduced reaction times, lower energy consumption, and fewer by-products. google.com |

Synthesis of Novel Piperaquine Analogs and Derivatives for Research

The quest for new therapeutic agents, particularly in the face of drug resistance, necessitates the continuous exploration of existing drug scaffolds. Piperaquine, a bisquinoline compound, serves as a valuable template for the design and synthesis of novel derivatives. Research in this area focuses on creating structural variants to probe and understand the chemical features essential for its biological activity.

Design and Preparation of Structural Variants

The foundational structure of piperaquine is a symmetrical molecule, formally known as 1,3-bis[1-(7-chloro-4-quinolyl)-4-piperazinyl]propane, featuring two 7-chloro-4-aminoquinoline rings connected by a piperazine-containing linker. researchgate.netmdpi.com The synthesis of piperaquine and its analogs is generally efficient and often achieved through high-temperature (180−250°C) nucleophilic displacement reactions. researchgate.netoup.com This typically involves reacting a 4-chloroquinoline (B167314) precursor with a suitable piperazine-based diamine. researchgate.net

The design of novel piperaquine derivatives has diversified into several strategic approaches to create structural variants:

Unsymmetrical Bisquinolines: A significant area of research involves the synthesis of unsymmetrical bisquinolines. nih.gov Unlike the parent piperaquine molecule, these analogs feature deliberate differences between the two terminal heterocyclic systems or variations in the linking chain. This approach allows for a more nuanced exploration of the structure-activity landscape. nih.gov

Hybrid Molecules: Researchers have designed and synthesized hybrid compounds that link a piperaquine-like scaffold to other chemical moieties. researchgate.net Examples include hybrids incorporating triazolopyrimidine and pyrazolopyrimidine scaffolds, aiming to combine the features of different pharmacophores. researchgate.net

Alternative Scaffolds: Modifications include replacing the 4-aminoquinoline (B48711) core with other structures. For instance, novel bis(8-aminoquinolines) have been synthesized, leveraging a different quinoline isomer as the base scaffold. tandfonline.com

Linker Modification: The nature of the linker connecting the two quinoline rings is a key target for modification. In one study, the piperazine-propane linker was replaced with a cyclohexane-1,2-diamine bridge to create N¹,N²-bis(7−chloroquinolin-4−yl)cyclohexane-1,2−diamine variants. oup.com

Synthesis-Related Derivatives: During the synthesis and storage of piperaquine, various related substances and impurities can be formed, which themselves represent structural derivatives. d-nb.info These include products of oxidation, such as piperaquine N-oxide, and precursors or side-products like 4-hydroxy-7-chloro-quinoline. d-nb.info The identification and characterization of these molecules are crucial for understanding the chemical stability and profile of the parent compound. d-nb.info

Exploration of Structure-Activity Relationships through Chemical Modification

Structure-activity relationship (SAR) studies are fundamental to understanding how specific chemical modifications to the piperaquine scaffold influence its biological potency. The primary goal is to identify which parts of the molecule are essential for its activity and how new analogs might overcome mechanisms of drug resistance.

A key finding from early SAR studies on aminoquinoline compounds is the essential role of the 7-chloro group on the quinoline ring for antimalarial activity. asm.org Piperaquine itself is noted for retaining activity against many chloroquine-resistant strains, a characteristic thought to be related to its large and bulky structure which may hinder its removal by efflux pumps responsible for resistance. nih.govnih.gov

Recent research has focused on more detailed SAR explorations:

Metabolite Activity: Piperaquine is metabolized in vivo to several derivatives, primarily piperaquine N-oxide (M1) and piperaquine N,N-dioxide (M2). asm.org Studies have shown that these metabolites, which contain the critical 7-chloroquinoline (B30040) structure, are also biologically active. asm.org However, their in vitro antiplasmodial activity is less potent than that of the parent piperaquine compound. asm.org

In Vitro Antiplasmodial Activity of Piperaquine and its Metabolites

The following table displays the 50% inhibitory concentrations (IC₅₀) of piperaquine (PQ) and its metabolites against chloroquine-sensitive (Pf3D7) and chloroquine-resistant (PfDd2) strains of P. falciparum. asm.org

| Compound | IC₅₀ (nM) vs. Pf3D7 | IC₅₀ (nM) vs. PfDd2 |

| Piperaquine (PQ) | 4.5 | 6.9 |

| Piperaquine N-oxide (M1) | ~30 | ~30 |

| Piperaquine N,N-dioxide (M2) | ~30 | ~30 |

| Data sourced from a 2018 study on piperaquine metabolism. asm.org |

Unsymmetrical Bisquinoline Analogs: An SAR study of unsymmetrical bisquinolines revealed that many of these derivatives possess high potency against both chloroquine-sensitive and chloroquine-resistant P. falciparum parasites. nih.gov The strategic introduction of asymmetry allows for fine-tuning the molecule's properties. One highly potent unsymmetrical analog, compound 6 in the referenced study, demonstrated significantly lower IC₅₀ values compared to piperaquine against multiple strains. nih.gov

In Vitro Antiplasmodial Activity of Selected Bisquinoline Analogs

The following table compares the 50% inhibitory concentrations (IC₅₀) of piperaquine and a potent unsymmetrical analog against various P. falciparum strains. nih.gov

| Compound | Quinoline Moieties | Linker | IC₅₀ (nM) vs. Dd2 | IC₅₀ (nM) vs. HB3 |

| Piperaquine | Symmetric (7-Cl) | Piperazine-Propane | 24 | 16 |

| Compound 6 | Unsymmetric (7-Cl, 6,8-di-Cl) | Piperazine-Propane | 2.1 | 1.8 |

| Data sourced from a 2020 study on unsymmetrical bisquinolines. nih.gov Dd2 is a chloroquine-resistant strain; HB3 is a chloroquine-sensitive strain. |

General Structural Principles: Broader studies on 4-aminoquinolines suggest that a molecular architecture featuring a 7-haloquinoline connected via a heterocyclic bridge to another heterocycle is a favorable arrangement for maximizing activity at the putative target site. oup.com The synthesis of various bisquinoline analogs, including those with modified linkers like (±)-trans-N¹,N²-bis(7−chloroquinolin-4−yl)cyclohexane-1,2−diamine, has produced compounds with potent activity, reinforcing these structural insights. oup.com The development of such novel derivatives continues to be a valuable strategy in the search for new therapeutic candidates. nih.gov

Molecular and Cellular Mechanisms of Action of Piperaquine Tetraphosphate

Interference with Heme Detoxification in Parasitic Organisms

A primary and well-established mechanism of action for piperaquine (B10710) involves the disruption of heme detoxification within the malaria parasite. patsnap.comwikipedia.org During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin in its acidic digestive vacuole to obtain essential amino acids. mdpi.com This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin. patsnap.commdpi.com Piperaquine, like other quinoline (B57606) antimalarials, disrupts this vital detoxification process. patsnap.comwikipedia.org

Inhibition of Hemozoin Formation in Plasmodium

Piperaquine is a potent inhibitor of hemozoin formation. nih.govnih.gov By accumulating in the parasite's digestive vacuole, it is thought to cap the growing hemozoin crystal, preventing further polymerization of heme. nih.gov This leads to a buildup of toxic, soluble heme within the parasite. patsnap.comnih.gov Studies have demonstrated that treatment of parasitized red blood cells with piperaquine results in a dose-dependent increase in intracellular free heme and a corresponding decrease in hemozoin levels. nih.gov The accumulation of this reactive heme is widely considered to be a key factor in parasite death, likely through oxidative damage to cellular components. nih.gov

Binding to Ferriprotoporphyrin IX

The inhibitory effect of piperaquine on hemozoin formation is directly linked to its ability to bind to ferriprotoporphyrin IX (FPIX), the monomeric unit of hemozoin. nih.govebi.ac.uk As a weak base, piperaquine becomes protonated and trapped within the acidic environment of the digestive vacuole, reaching high concentrations. asm.orgnih.gov This high concentration facilitates its interaction with FPIX. nih.gov The binding of piperaquine to FPIX prevents the incorporation of FPIX into the growing hemozoin crystal, leading to its accumulation. researchgate.net

Modulatory Effects on Parasite Transporters

The effectiveness of piperaquine, especially against chloroquine-resistant parasites, is also attributed to its interactions with parasite transporters, particularly those located on the digestive vacuole membrane.

Inhibition of Efflux Transporters (e.g., related to chloroquine (B1663885) resistance)

Resistance to chloroquine in Plasmodium falciparum is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein. mdpi.combiomedcentral.com These mutations enable the transporter to efflux chloroquine from the digestive vacuole, reducing its concentration at the site of action. asm.orgbiomedcentral.com While piperaquine is structurally similar to chloroquine, it is generally effective against chloroquine-resistant strains. nih.govscielo.br This suggests that piperaquine may either be a poor substrate for the mutated PfCRT or that it may even inhibit the transporter's efflux activity. scielo.br

Recent research has identified new mutations in PfCRT that are associated with piperaquine resistance. mdpi.comnih.gov These mutations, such as F145I, M343L, and G353V, have been shown to differentially affect the efflux of piperaquine and chloroquine. nih.gov Interestingly, some mutations that confer piperaquine resistance can lead to increased sensitivity to chloroquine, indicating distinct interactions of these drugs with the transporter. biomedcentral.com Furthermore, amplification of the plasmepsin II and III genes, which encode hemoglobin-degrading enzymes, has also been linked to piperaquine resistance, possibly by altering the levels of heme available for drug interaction. nih.govmdpi.com

Investigation of Autophagy Inhibition as a Molecular Mechanism

Recent studies have begun to explore the role of autophagy inhibition as a potential mechanism of action for piperaquine. Autophagy is a cellular process for degrading and recycling cellular components, and in Plasmodium, it has been associated with parasite survival and drug resistance. biorxiv.orgportlandpress.com

One study has shown that piperaquine tetraphosphate (B8577671) can act as an autophagy inhibitor. sigmaaldrich.com Research has also focused on the P. falciparum Atg18 protein, which is involved in autophagy and localizes to the parasite's food vacuole. biorxiv.orgasm.org The localization of PfAtg18 is sensitive to quinoline antimalarials like chloroquine and amodiaquine (B18356), suggesting that these drugs might interfere with the autophagy pathway. biorxiv.orgportlandpress.com A T38I substitution in the atg18 gene has been associated with decreased susceptibility to several antimalarials, including piperaquine. asm.org This suggests a potential link between the autophagy machinery and the mechanism of action or resistance to piperaquine, although further investigation is needed to fully elucidate this connection.

Comparative Molecular Mechanisms with Other Antimalarial Compounds

The molecular mechanism of piperaquine shares similarities with other quinoline antimalarials but also possesses distinct features.

| Compound | Primary Mechanism of Action | Interaction with PfCRT | Other Notable Mechanisms |

| Piperaquine | Inhibition of hemozoin formation by binding to ferriprotoporphyrin IX. patsnap.comwikipedia.org | Generally effective against chloroquine-resistant strains, though specific mutations can confer resistance. nih.govmdpi.combiomedcentral.com | Potential autophagy inhibitor. sigmaaldrich.com |

| Chloroquine | Inhibition of hemozoin formation. mdpi.com | Resistance is primarily mediated by mutations in PfCRT, leading to drug efflux. mdpi.combiomedcentral.com | Can affect the trafficking of the hERG potassium channel. asm.org |

| Amodiaquine | Inhibition of hemozoin formation. nih.gov | Can be effective against some chloroquine-resistant strains. | Shows activity against immature gametocyte stages. mdpi.com |

| Mefloquine (B1676156) | Inhibition of hemozoin formation without a significant increase in exchangeable heme. nih.gov | Resistance is associated with amplification of the pfmdr1 gene. wikipedia.org | |

| Artemisinin (B1665778) Derivatives (e.g., Dihydroartemisinin) | Activation by heme iron leads to the production of cytotoxic free radicals. mdpi.com | No direct interaction with PfCRT for its primary mechanism. | Can interfere with mitochondrial electron transport. mdpi.com |

| Lumefantrine (B1675429) | Inhibition of hemozoin formation without an increase in exchangeable heme. nih.gov |

As the table illustrates, while the inhibition of heme detoxification is a common theme among quinoline antimalarials, the specifics of their interactions with parasite transporters and other cellular pathways can vary significantly. Piperaquine's ability to overcome common chloroquine resistance mechanisms highlights its unique properties and its importance in the current arsenal (B13267) of antimalarial drugs.

Structural Analogies to Chloroquine and Implications for Action

Piperaquine is a bisquinoline, structurally similar to the 4-aminoquinoline (B48711) antimalarial drug, chloroquine. wikipedia.orgresearchgate.net This structural relationship has long suggested that their mechanisms of action are related. drugbank.comeuropa.eu The primary target for chloroquine is the detoxification of heme within the malaria parasite's digestive vacuole. wikipedia.orgmdpi.com It is widely believed that piperaquine functions similarly by accumulating in this acidic compartment and interfering with the polymerization of toxic heme into non-toxic hemozoin. wikipedia.orgeuropa.eu

The molecular structure of piperaquine, being a bulky bisquinoline, may be crucial for its activity against chloroquine-resistant strains of Plasmodium. europa.eueuropa.eu It has been proposed that this structure allows piperaquine to inhibit transporters that would otherwise efflux chloroquine from the parasite's food vacuole, a key mechanism of chloroquine resistance. europa.eurwandafda.gov.rw Furthermore, piperaquine is thought to directly inhibit the heme-digestion pathway within the vacuole. rwandafda.gov.rw

While both drugs target heme detoxification, there are notable differences. For instance, microscopic studies have shown that piperaquine induces the formation of clumped, round, or oval-like pigmented aggregates within the digestive vacuoles of the parasite, which are distinct from the typical rectangular, crystalloid structures induced by chloroquine. mednexus.org This suggests subtle differences in their interaction with heme or other components of the detoxification pathway.

Mutations in the P. falciparum chloroquine resistance transporter (pfcrt) gene, which are strongly associated with chloroquine resistance, have also been linked to reduced sensitivity to piperaquine. mdpi.comnih.gov Specifically, the CVIET and SVMNT haplotypes of pfcrt are associated with decreased piperaquine sensitivity. nih.gov However, it is important to note that many chloroquine-resistant parasite strains remain sensitive to piperaquine, indicating that the resistance mechanisms are not entirely overlapping. wikipedia.org

| Feature | Piperaquine | Chloroquine |

| Chemical Class | Bisquinoline | 4-Aminoquinoline |

| Primary Target | Heme detoxification in the parasite digestive vacuole | Heme detoxification in the parasite digestive vacuole |

| Proposed Mechanism | Accumulates in the digestive vacuole, inhibits heme polymerization, and may inhibit chloroquine efflux transporters. | Accumulates in the digestive vacuole and inhibits heme polymerization. |

| Effect of pfcrt Mutations | Reduced sensitivity associated with CVIET and SVMNT haplotypes. | Resistance strongly associated with mutations in the pfcrt gene. |

Synergistic Molecular Interactions in Combination Formulations (e.g., with dihydroartemisinin (B1670584) in vitro)

Piperaquine is frequently used in combination with dihydroartemisinin (DHA), a potent artemisinin derivative. wikipedia.orgbasicmedicalkey.com The rationale for this combination is to pair the rapid but short-acting effect of DHA with the slower but long-lasting activity of piperaquine. nih.gov This approach aims to achieve rapid parasite clearance and prevent recrudescence. nih.gov

In vitro studies investigating the interaction between piperaquine and DHA have yielded varied results. Some studies have reported an antagonistic interaction between the two compounds, although the degree of antagonism can be dependent on the specific parasite isolate being tested. nih.govnih.gov Other analyses have characterized the interaction as indifferent or mildly antagonistic. nih.govresearchgate.net

It's also important to consider piperaquine's interactions with other antimalarial drugs. In vitro studies have shown that combinations of piperaquine with other 4-aminoquinolines and related drugs tend to be indifferent or antagonistic. nih.gov For example, an antagonistic interaction has been observed between piperaquine and mefloquine in vitro. mednexus.orgresearchgate.net Conversely, some research has indicated additive effects when piperaquine is combined with other 4-aminoquinolines. oup.com

| Drug Combination (in vitro) | Interaction Type |

| Piperaquine + Dihydroartemisinin | Antagonistic/Indifferent nih.govnih.gov |

| Piperaquine + Pyronaridine (B1678541) | Additive/Weakly Antagonistic mednexus.orgoup.com |

| Piperaquine + Mefloquine | Antagonistic mednexus.orgresearchgate.net |

| Piperaquine + Nitroquine | Synergistic mednexus.org |

Mechanisms of Resistance in Parasitic Organisms to Piperaquine Tetraphosphate

Genetic and Molecular Basis of Resistance in Plasmodium falciparum

High-level resistance to piperaquine (B10710) is predominantly mediated by genetic alterations in the parasite, particularly in genes responsible for drug transport and metabolism. nih.govplos.org These changes enhance the parasite's survival in the presence of high concentrations of piperaquine. nih.govplos.org

Role of Plasmodium falciparum Chloroquine (B1663885) Resistance Transporter (PfCRT) Mutations

Mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene are a primary driver of piperaquine resistance. nih.govplos.orgresearchgate.net PfCRT is a transporter protein located on the membrane of the parasite's digestive vacuole, the site of action for many antimalarial drugs. nih.govasm.org While certain PfCRT mutations have long been associated with chloroquine resistance, a new set of mutations has emerged, conferring resistance to piperaquine. nih.govplos.orgmdpi.com These mutations often arise in parasite strains that already carry the Dd2 isoform of PfCRT, which is associated with chloroquine resistance. nih.govplos.org

Interestingly, some of the same mutations that confer piperaquine resistance can lead to a re-sensitization of the parasite to chloroquine. asm.orgplos.org This highlights the complex interplay between drug pressure and the evolution of the PfCRT transporter.

Several specific mutations in the PfCRT gene have been identified as key mediators of piperaquine resistance. These include F145I, M343L, and G353V. nih.govplos.orgnih.gov These mutations are thought to alter the transporter's structure, enabling it to efflux piperaquine from the digestive vacuole, its site of action. asm.org

Studies using genetically modified parasite lines have shown that these mutations have a differential impact on the efflux of piperaquine and chloroquine. nih.govplos.orgresearchgate.net For instance, the F145I mutation confers a high degree of piperaquine resistance. plos.org While these mutations lead to a modest reduction in the intracellular accumulation of piperaquine, the effect is less pronounced than the significant reduction in chloroquine accumulation seen in chloroquine-resistant parasites. nih.govplos.org This suggests that while efflux is a component of piperaquine resistance, other mechanisms may also be at play. nih.govplos.org

| PfCRT Mutation | Effect on Piperaquine Efflux | Effect on Chloroquine Efflux | Resulting Phenotype |

|---|---|---|---|

| F145I | Increased | Decreased (relative to Dd2) | High-level Piperaquine Resistance, Chloroquine Re-sensitization |

| M343L | Increased | Decreased (relative to Dd2) | Piperaquine Resistance, Chloroquine Re-sensitization |

| G353V | Increased | Decreased (relative to Dd2) | Piperaquine Resistance, Chloroquine Re-sensitization |

Piperaquine-resistant PfCRT mutations have been shown to modulate the proteolytic degradation of hemoglobin. nih.govplos.orgresearchgate.net Parasites with these mutations, such as Dd2F145Icrt and Dd2G353Vcrt, exhibit reduced levels of hemoglobin proteolysis and hemozoin formation. plos.org They also accumulate higher levels of hemoglobin-derived peptides compared to piperaquine-sensitive parasites. nih.govplos.org These physiological changes suggest that the fitness cost associated with piperaquine resistance might be linked to alterations in this crucial metabolic pathway. asm.orgoup.com

Impact of Specific PfCRT Mutations (e.g., F145I, M343L, G353V) on Piperaquine Efflux

Plasmepsin Gene Amplification (e.g., Plasmepsin 2 and 3 Copy Number Variations)

In addition to PfCRT mutations, an increased copy number of the plasmepsin 2 and plasmepsin 3 genes (pfpm2 and pfpm3) has been strongly associated with piperaquine resistance, particularly in Southeast Asia. nih.govpublicationslist.orgnih.gov Plasmepsins are aspartic proteases that play a role in the initial steps of hemoglobin degradation within the digestive vacuole. mdpi.comoup.com

Amplification of these genes, meaning the presence of multiple copies, is thought to enhance the parasite's ability to survive under piperaquine pressure. publicationslist.orgnih.gov Studies in Cambodia have shown a correlation between increased pfpm2/3 copy numbers and clinical treatment failures with dihydroartemisinin-piperaquine. nih.govpublicationslist.orgsanger.ac.uk While the precise mechanism is still under investigation, it is hypothesized that increased plasmepsin activity may help the parasite counteract the effects of piperaquine. However, it's important to note that mutant PfCRT haplotypes can mediate high-level piperaquine resistance even in parasites with a single copy of pfpm2/3. columbia.edu

| Region | Year | Prevalence of Increased Plasmepsin 2/3 Copy Number | Associated Resistance Level |

|---|---|---|---|

| Pursat, Cambodia | 2015 | 94% | High |

| Preah Vihear, Cambodia | 2014 | 87% | High |

| Ratanakiri, Cambodia | 2014 | 16% | Lower |

Chromosomal Copy Number Variations Associated with Resistance (e.g., Chromosome 5)

Copy number variations (CNVs) on other chromosomes have also been implicated in piperaquine resistance. A notable example is a CNV on chromosome 5. asm.orgnih.govresearchgate.net In vitro studies have identified an amplification of a 63-kb region on chromosome 5 in piperaquine-resistant parasite clones. asm.orgnih.gov This amplification was consistently lost when the drug pressure was removed, suggesting a direct link to the resistance phenotype. asm.org

This specific CNV on chromosome 5 is distinct from the amplification of the pfmdr1 gene, which is also located on chromosome 5 and is associated with resistance to other antimalarials like mefloquine (B1676156). asm.orgwho.int In fact, the selection for piperaquine resistance was associated with a deamplification of the region containing pfmdr1. asm.org

Drug Efflux Carriers and Resistance Development

Drug efflux carriers, which are transporter proteins that actively pump drugs out of the cell, are a well-established mechanism of drug resistance in various organisms. In P. falciparum, several transporters are involved in modulating susceptibility to antimalarial drugs.

The P. falciparum multidrug resistance-associated protein (PfMRP), a member of the ABC transporter family, has been implicated in resistance to a range of antimalarials, including piperaquine. dovepress.com Genetic disruption of PfMRP leads to increased parasite susceptibility to piperaquine. dovepress.com

Cross-Resistance Dynamics in Plasmodium Species

Analysis of Cross-Resistance Patterns with Chloroquine and Amodiaquine (B18356)

The structural similarity between piperaquine and other 4-aminoquinolines like chloroquine and amodiaquine has prompted investigations into potential cross-resistance. nih.gov The relationship, however, is not straightforward and appears to be dependent on the specific genetic background of the parasite strain.

Initial concerns regarding cross-resistance were fueled by the historical replacement of chloroquine with piperaquine monotherapy in China, which was followed by the emergence of piperaquine-resistant strains. researchgate.netnih.gov However, several in vitro studies have shown a lack of significant cross-resistance. For instance, a study of 280 P. falciparum isolates found no significant correlation between piperaquine and chloroquine susceptibility, with only 2.1% of the variation in piperaquine response explained by chloroquine response. researchgate.netnih.gov This suggests that the mechanisms of resistance to these two drugs are largely distinct. researchgate.net

Interestingly, some piperaquine-resistant parasites selected in vitro have demonstrated increased sensitivity to chloroquine and the active metabolite of amodiaquine, monodesethylamodiaquine (mdAQ). nih.govasm.org This inverse relationship suggests that the mutations conferring piperaquine resistance can sometimes reverse the chloroquine resistance phenotype. nih.govasm.org For example, the introduction of the PfCRT F145I mutation, which confers piperaquine resistance, into an African parasite strain (GB4) led to a significant increase in susceptibility to both chloroquine and amodiaquine. oup.comnih.gov

Conversely, some studies have observed a degree of cross-resistance. Piperaquine was found to be active against various parasite lines, though some cross-resistance with chloroquine was noted in chloroquine-resistant (CQR) lines. nih.gov Furthermore, a strong cross-resistance between amodiaquine and another chloroquine derivative, AQ-13, has been documented in Cambodian isolates, raising the possibility of similar dynamics with piperaquine in areas with high amodiaquine resistance. oup.commmv.orgoup.com The complex interplay is further highlighted by the observation that resistance to amodiaquine-artesunate, another artemisinin-based combination therapy (ACT), can be associated with mutations in different genes than those linked to piperaquine resistance. oup.com

The P. falciparum chloroquine resistance transporter (PfCRT) gene is a key player in these dynamics. While the K76T mutation is the hallmark of chloroquine resistance, piperaquine resistance is associated with a different set of novel mutations in PfCRT. mdpi.complos.org Strikingly, the emergence of these piperaquine-resistant PfCRT mutations often leads to a re-sensitization of the parasite to chloroquine. oup.comnih.govplos.org This phenomenon underscores the intricate and sometimes opposing selective pressures exerted by these related drugs on the parasite's genome.

**Table 1: Cross-Resistance Patterns of Piperaquine-Resistant *P. falciparum***

| Drug | Effect on Piperaquine-Resistant Strains | Key Findings | Citations |

|---|---|---|---|

| Chloroquine | Increased susceptibility in some PPQ-R strains. | PPQ-R parasites with certain pfcrt mutations become more sensitive to chloroquine. | nih.govasm.orgoup.comnih.govresearchgate.netresearchgate.net |

| No significant cross-resistance in large isolate studies. | Large-scale studies show a weak correlation between piperaquine and chloroquine IC50 values. | researchgate.netnih.gov | |

| Amodiaquine | Increased susceptibility in some PPQ-R strains. | In vitro-selected PPQ-R clones showed lower IC50s for monodesethylamodiaquine (mdAQ). | nih.govasm.org |

| Potential for cross-resistance in certain regions. | Strong cross-resistance observed between amodiaquine and another chloroquine derivative, AQ-13, in Cambodia. | oup.commmv.orgoup.com | |

| Resistance associated with different genetic markers. | Resistance to amodiaquine-artesunate is linked to different mutations than those for piperaquine resistance. | oup.com |

Differential Susceptibility to Other Antimalarials in Resistant Strains

The development of piperaquine resistance in P. falciparum can alter the parasite's susceptibility to other classes of antimalarial drugs. A notable and recurrent finding is that piperaquine-resistant parasites often exhibit increased sensitivity to other quinoline (B57606) antimalarials.

In vitro studies have demonstrated that parasites selected for piperaquine resistance become more susceptible to mefloquine and lumefantrine (B1675429). nih.govasm.org This increased sensitivity has been linked to the deamplification of a chromosomal region containing the pfmdr1 gene, a known marker for mefloquine resistance. nih.govasm.org Similarly, Cambodian isolates resistant to piperaquine have shown increased susceptibility to quinine, chloroquine, and mefloquine. researchgate.netresearchgate.netnih.gov The introduction of specific pfcrt mutations (F145I and G353V) that confer piperaquine resistance into an African parasite strain also resulted in significantly increased susceptibility to amodiaquine, chloroquine, and quinine. oup.comnih.gov

However, the landscape of multidrug resistance is complex. In regions like Cambodia, parasites with resistance to both dihydroartemisinin-piperaquine and artesunate-mefloquine have emerged. oup.com These "triple-resistant" parasites harbor a combination of genetic markers, including pfk13 polymorphisms (for artemisinin (B1665778) resistance), pfmdr1 amplification (for mefloquine resistance), and pfpm2 amplification and/or pfcrt mutations (for piperaquine resistance). oup.comnih.gov These strains show a high tolerance to artemisinin, piperaquine, and mefloquine in vitro. oup.comnih.gov

Interestingly, a clonal line (14-B5) derived from a Cambodian isolate, which was sensitive to both artemisinin and piperaquine but resistant to chloroquine, showed antagonistic activity for six different drug combinations, while mefloquine-proguanil and atovaquone-proguanil combinations were synergistic. researchgate.net This highlights the importance of the parasite's genetic background in determining the outcomes of drug combinations. researchgate.netresearchgate.net

Table 2: Susceptibility of Piperaquine-Resistant P. falciparum to Other Antimalarials

| Antimalarial Drug | Observed Effect in Piperaquine-Resistant Strains | Associated Genetic Changes | Citations |

|---|---|---|---|

| Mefloquine | Increased susceptibility | Deamplification of pfmdr1 gene | nih.govasm.org |

| Resistance (in triple-resistant strains) | Amplification of pfmdr1 gene | oup.comnih.gov | |

| Lumefantrine | Increased susceptibility | Deamplification of pfmdr1 gene | nih.govasm.org |

| Quinine | Increased susceptibility | Novel pfcrt mutations | oup.comnih.govresearchgate.netresearchgate.netnih.gov |

| Artemisinin Derivatives | Resistance (in dual/triple-resistant strains) | pfk13 polymorphisms | oup.comnih.gov |

| Atovaquone-Proguanil | No resistance observed after containment project | No mutations in cytb gene | |

| Synergistic activity with mefloquine-proguanil | Parasite genetic background dependent | researchgate.net |

In Vitro Selection and Characterization of Piperaquine-Resistant Parasite Strains

Methodologies for Inducing Resistance in Cell Culture

The in vitro selection of drug-resistant parasites is a crucial tool for understanding the mechanisms of resistance. For piperaquine, resistance has been induced in P. falciparum laboratory strains through continuous drug pressure. nih.govasm.org In one such study, a cloned Dd2 parasite line, known for its propensity to acquire drug resistance, was subjected to a constant concentration of 47 nM piperaquine, which is approximately twice its 50% inhibitory concentration (IC50). nih.govasm.org This continuous exposure led to the emergence of parasite clones with over 100-fold greater resistance to piperaquine compared to the parental strain. nih.govasm.org

Another approach involves using a P. falciparum hypermutator parasite line to accelerate the selection of a piperaquine-resistant phenotype in vitro. researchgate.netcam.ac.uk This method can expedite the discovery of genetic changes associated with resistance. researchgate.netcam.ac.uk The standard 72-hour [3H]hypoxanthine incorporation assay is commonly used to determine the IC50 values and confirm the resistant phenotype of the selected parasites. asm.org

Once resistant lines are established, they can be cloned by limiting dilution to ensure a genetically homogenous population for further characterization. asm.orgresearchgate.netnih.gov To assess the stability of the resistance phenotype, the drug pressure can be removed, and the parasites are cultured for an extended period. nih.govasm.org In some cases, "revertant" parasites that regain sensitivity to the drug can be generated, providing valuable insights into the genetic determinants of resistance. nih.govasm.org

Standardized in vitro assays are also used to characterize the resistance phenotype. The piperaquine survival assay (PSA) involves exposing young ring-stage parasites to 200 nM of piperaquine for 48 hours, with a survival rate of over 10% being a common threshold for in vitro resistance. oup.commdpi.complos.org The parasite reduction ratio (PRR) assay can also be employed to measure parasite viability and better define the resistance phenotype, as piperaquine resistance is often characterized by incomplete growth inhibition at higher drug concentrations. frontiersin.org

Phenotypic and Genotypic Characterization of Resistant Isolates

The characterization of in vitro-selected and clinical piperaquine-resistant isolates has revealed key phenotypic and genotypic features.

Phenotypic Characterization: Piperaquine-resistant parasites often exhibit a distinct phenotype in vitro. This includes a bimodal dose-response curve and the presence of a swollen digestive vacuole. researchgate.netnih.gov As mentioned previously, a hallmark of piperaquine resistance is often an increased susceptibility to other quinoline antimalarials like chloroquine, mefloquine, and quinine. nih.govasm.orgresearchgate.net However, this is not universal, as multidrug-resistant strains from Cambodia have shown tolerance to both piperaquine and mefloquine. oup.comnih.gov

Genotypic Characterization: Several key genetic markers have been associated with piperaquine resistance.

pfcrt Mutations: Novel mutations in the P. falciparum chloroquine resistance transporter gene are major drivers of high-grade piperaquine resistance. mdpi.complos.orgcam.ac.uk These mutations, including T93S, H97Y, F145I, I218F, M343L, C350R, and G353V, are distinct from the K76T mutation that confers chloroquine resistance. mdpi.comresearchgate.netnih.gov The F145I mutation, in particular, has been shown to confer significant piperaquine resistance when introduced into the Dd2 parasite strain. oup.comnih.govumaryland.edu These mutations appear to have evolved from the chloroquine-resistant Dd2 haplotype. plos.org

pfpm2/3 Amplification: An increased copy number of the plasmepsin 2 and plasmepsin 3 genes, which encode aspartic proteases involved in hemoglobin digestion, is strongly associated with piperaquine resistance and treatment failure. mdpi.comnih.govmalariagen.netnih.govpasteur.fr This amplification was first identified in Asian isolates and is often found in conjunction with pfcrt mutations in highly resistant parasites. mdpi.complos.org However, some studies have shown that novel pfcrt mutations can confer piperaquine resistance even in the absence of pfpm2 amplification, suggesting that copy number variation in pfpm2 is not the sole modulator of resistance. researchgate.netresearchgate.netnih.gov

exo-E415G Mutation: A single nucleotide polymorphism (SNP) resulting in a Glu415Gly substitution in a putative exonuclease gene on chromosome 13 has also been identified as a marker for piperaquine resistance and is associated with treatment failure. researchgate.netcam.ac.uknih.gov

Chromosome 5 Copy Number Variation: In vitro selection experiments have also identified a copy number variation on chromosome 5 that is associated with piperaquine resistance. nih.govasm.org This variation involves the deamplification of a region that includes the pfmdr1 gene and the amplification of an adjacent region. nih.govasm.org The loss of this amplification in "revertant" parasites correlates with the loss of the resistant phenotype. nih.govasm.org

Table 3: Key Genes and Mutations in Piperaquine Resistance

| Gene | Mutation/Variation | Associated Phenotype/Finding | Citations |

|---|---|---|---|

| pfcrt | F145I, G353V, T93S, H97Y, I218F, M343L, C350R | Primary driver of high-grade piperaquine resistance; often re-sensitizes parasites to chloroquine. | oup.comnih.govmdpi.complos.orgresearchgate.netnih.govumaryland.edu |

| pfpm2/3 | Gene amplification (copy number variation) | Associated with piperaquine resistance and treatment failure, often in combination with pfcrt mutations. | mdpi.comnih.govmalariagen.netnih.govpasteur.fr |

| exo | E415G (SNP) | Associated with piperaquine resistance and treatment failure. | researchgate.netcam.ac.uknih.gov |

| pfmdr1 | Deamplification (as part of a larger chromosomal segment) | Associated with piperaquine resistance and increased sensitivity to mefloquine and lumefantrine in vitro. | nih.govasm.org |

| Chromosome 5 | Amplification of a 63-kb region (825600 to 888300) | Associated with piperaquine resistance in in vitro-selected parasites. | nih.govasm.org |

In Vitro Pharmacological Investigations of Piperaquine Tetraphosphate

Metabolism and Cytochrome P450 Enzyme Interactions in Vitro

In vitro studies using human liver microsomes (HLMs) and recombinant cytochrome P450 (CYP) enzymes have been instrumental in elucidating the metabolic pathways of piperaquine (B10710). These investigations have revealed that piperaquine's metabolism is primarily mediated by the CYP3A4 enzyme, with minor contributions from other isoforms.

Piperaquine as a Substrate and Inhibitor of CYP Enzymes (e.g., CYP2C19, CYP3A4, CYP2E1)

Initial studies with pooled human liver microsomes demonstrated that piperaquine is indeed a substrate for metabolic processes. In one such study, an initial piperaquine concentration of 0.3 µM resulted in a 34.8 ± 4.9% loss of the parent drug over a 60-minute incubation period, corresponding to a turnover rate of 0.009 min⁻¹. nih.govnih.gov Further experiments using specific chemical inhibitors and recombinant enzymes pinpointed CYP3A4 as the principal enzyme responsible for piperaquine metabolism. nih.govnih.gov

The use of selective inhibitors showed that ketoconazole, a potent CYP3A4 inhibitor, almost completely halted piperaquine metabolism, with an 83% to 100% inhibition observed. nih.govnih.gov In contrast, inhibitors for other CYP isoforms had less significant effects. For instance, quercetin (B1663063) (a CYP2C8 inhibitor) showed 66% inhibition, while inhibitors for CYP2C19 (ticlopidine), CYP2C9 (sulfaphenazole), and CYP1A2 (furafylline) did not produce statistically significant inhibition compared to controls. nih.gov

When piperaquine was incubated with a mixture of recombinant P450 enzymes (CYP1A2, CYP2C9, CYP2C8, CYP2C19, and CYP3A4), a clear loss of the parent drug was observed, confirming its role as a substrate. nih.gov Specifically, recombinant CYP3A4 exhibited a significantly higher metabolic rate (0.017 min⁻¹) compared to recombinant CYP2C8 (0.001 min⁻¹). nih.govnih.gov

Beyond being a substrate, in vitro data also indicate that piperaquine itself can act as an inhibitor of certain CYP enzymes. It has been identified as an inhibitor of CYP3A4, in a time-dependent manner, and to a lesser extent, of CYP2C19. europa.eurwandafda.gov.rweuropa.eu Conversely, piperaquine has been shown to stimulate the activity of CYP2E1. europa.eurwandafda.gov.rweuropa.eurwandafda.gov.rwwho.intnafdac.gov.ngnafdac.gov.ng This dual role as both a substrate and an inhibitor highlights the potential for drug-drug interactions.

Table 1: In Vitro Metabolism of Piperaquine by CYP Enzymes

| Parameter | Finding | Reference |

|---|---|---|

| Primary Metabolizing Enzyme | CYP3A4 | nih.govnih.gov |

| Minor Metabolizing Enzymes | CYP2C8, CYP2C9, CYP2C19 | nih.goveuropa.eueuropa.eu |

| Inhibition of Metabolism (Ketoconazole) | 83-100% | nih.govnih.gov |

| Inhibition of Metabolism (Quercetin) | 66% | nih.govnih.gov |

| Metabolic Rate (Recombinant CYP3A4) | 0.017 min⁻¹ | nih.govnih.gov |

| Metabolic Rate (Recombinant CYP2C8) | 0.001 min⁻¹ | nih.govnih.gov |

| Inhibitory Activity | Inhibits CYP3A4 and CYP2C19 | europa.eurwandafda.gov.rweuropa.eu |

| Stimulatory Activity | Stimulates CYP2E1 | europa.eurwandafda.gov.rweuropa.eu |

Characterization of Piperaquine Metabolites (e.g., N-dealkylation products) in vitro

The in vitro metabolism of piperaquine by human hepatocytes results in several metabolic products. Studies have shown that after a two-hour incubation period, approximately 85% of the parent piperaquine compound remains, indicating a relatively slow metabolic process. europa.eurwandafda.gov.rweuropa.eu The primary metabolites identified include a carboxyl acid cleavage product and a mono-N-oxidated product. europa.eu

More detailed analysis has identified a novel metabolic pathway involving N-dealkylation. nafdac.gov.ngthermofisher.com This process separates the aliphatic bridge from one of the nitrogen-containing rings, leading to an aldehyde intermediate that is subsequently oxidized to a carboxylic acid, forming a metabolite known as M1. nafdac.gov.ng Other major metabolites (M2, M3, M4) result from N-oxidation and/or carboxylation. thermofisher.comresearchgate.net Specifically, N-oxidation of piperaquine has been proposed to form the M2 metabolite. researchgate.net Additionally, hydroxylation at different sites on the piperaquine molecule can lead to the formation of metabolites M3 and M4. nafdac.gov.ngresearchgate.net The identification of metabolites M5 and M6 pointed towards the N-dealkylation pathway as a significant route of metabolism. thermofisher.com

In Vitro Drug-Drug Interaction Profiling with Other Antimalarial Compounds

Understanding the interactions between piperaquine and other antimalarial drugs is crucial for the development of effective combination therapies. In vitro studies have been conducted to assess these interactions, primarily using isobolographic analysis with various strains of Plasmodium falciparum.

Interactions with Dihydroartemisinin (B1670584) and Artemisinin (B1665778) Derivatives

The combination of piperaquine with dihydroartemisinin (DHA) is a widely used artemisinin-based combination therapy (ACT). In vitro interaction studies have yielded mixed results, generally indicating either no interaction or a mild antagonistic effect. nih.govresearchgate.netnih.gov For instance, one study found no interaction between piperaquine and DHA when tested against the chloroquine-sensitive 3D7 strain of P. falciparum, but observed antagonism with the chloroquine-resistant K1 strain. nih.govnih.gov Other research has consistently shown that combinations of DHA with piperaquine, chloroquine (B1663885), and amodiaquine (B18356) tend to be indifferent, with a leaning towards antagonism. nih.gov Despite these in vitro findings of mild antagonism, the clinical efficacy of the piperaquine-DHA combination remains high, suggesting that this slight antagonism may not be clinically significant under normal circumstances. nih.govresearchgate.net However, it is postulated that this could become a concern if parasite sensitivity to artemisinin derivatives decreases. nih.govresearchgate.net

Combinatorial Effects with Pyronaridine (B1678541), Naphthoquine, and Mefloquine (B1676156) in Vitro

In vitro assessments have also explored the interactions of piperaquine with other antimalarial compounds. When combined with pyronaridine and naphthoquine, DHA showed mild antagonism. nih.govresearchgate.netnih.gov The interactions between piperaquine and other 4-aminoquinolines were generally found to be indifferent or antagonistic. nih.govresearchgate.net

A notable finding from these studies is the strong antagonistic interaction observed between piperaquine and mefloquine. nih.govresearchgate.net This was identified as the most significant antagonism among the combinations tested and could have clinical implications, particularly if a patient who has recently taken mefloquine is treated with a piperaquine-DHA regimen. nih.gov

Table 2: In Vitro Interactions of Piperaquine with Other Antimalarials

| Combination | Interaction Type | P. falciparum Strain(s) | Reference |

|---|---|---|---|

| Piperaquine + Dihydroartemisinin | No interaction / Mild antagonism | 3D7 (CQS), K1 (CQR) | nih.govresearchgate.netnih.gov |

| Piperaquine + Mefloquine | Strong antagonism | 3D7 | nih.govresearchgate.net |

| Dihydroartemisinin + Pyronaridine | Mild antagonism | Not specified | nih.govresearchgate.net |

| Dihydroartemisinin + Naphthoquine | Mild antagonism | Not specified | nih.govresearchgate.net |

Cellular Uptake and Distribution Studies in Model Systems (e.g., parasitized erythrocytes)

The efficacy of antimalarial drugs is contingent on their ability to accumulate within parasitized red blood cells (RBCs) to exert their effect on the Plasmodium parasite. In vitro studies have investigated the uptake and distribution of piperaquine in these model systems.

Both piperaquine and DHA have a tendency to accumulate in RBCs. europa.eu Studies using radiolabeled drugs have provided insights into the competitive nature of this uptake. The uptake of radiolabeled chloroquine ([³H]CQ) into parasitized erythrocytes was significantly reduced by the presence of unlabeled piperaquine, indicating competition for uptake or transport mechanisms. nih.govresearchgate.net Similarly, DHA also reduced the uptake of [³H]CQ. nih.govresearchgate.net

Conversely, the uptake of radiolabeled DHA ([³H]DHA) was also affected by the presence of other quinoline (B57606) antimalarials. Unlabeled piperaquine, chloroquine, and mefloquine all significantly reduced the uptake of [³H]DHA in parasitized erythrocytes. nih.govresearchgate.net These findings of competitive uptake align with the indifferent or antagonistic interactions observed in the drug combination studies. nih.gov The mechanism of drug transport into the parasite is complex, involving factors like a pH gradient and membrane potential, and can be influenced by resistance-modulating agents. columbia.edu

Protein Binding Investigations in Non-Human Plasma Models

In vitro studies have demonstrated that piperaquine is extensively bound to plasma proteins across various non-human species, a characteristic that significantly influences its pharmacokinetic profile. The degree of plasma protein binding is a critical determinant of a drug's distribution, metabolism, and excretion.

Research indicates that the plasma protein binding of piperaquine is consistently high, exceeding 99% in all tested species, including rats, mice, and dogs. bioline.org.br This high level of binding is also observed in monkeys. bioline.org.br The extensive binding minimizes the amount of free drug available to be cleared by the liver, contributing to its long terminal half-life. acs.org

While piperaquine binds to multiple plasma proteins, it exhibits a particularly high affinity for alpha-1-acid glycoprotein (B1211001) (AAG), also known as orosomucoid. gu.se It also binds to albumin, though with a lower affinity compared to AAG. gu.se The primary drug-binding proteins in plasma are albumin and AAG. nih.gov Albumin is the most abundant plasma protein, while AAG levels can increase during inflammatory conditions. nih.govmdpi.comathensresearch.com

The following table summarizes the in vitro plasma protein binding of piperaquine in different non-human species.

Table 1: In Vitro Plasma Protein Binding of Piperaquine in Non-Human Species

| Animal Model | Plasma Protein Binding (%) | Key Findings |

| Rat | >99% | High degree of binding observed. bioline.org.br |

| Mouse | >99% | Consistently high binding across studies. bioline.org.br |

| Dog | >99% | Extensive binding to plasma proteins. bioline.org.br |

| Monkey | >99% | High binding affinity noted in this species. bioline.org.br |

It is important to note that interspecies differences in plasma protein binding can exist, which may affect the extrapolation of pharmacokinetic data from animal models to humans. mdpi.comrsc.org However, for piperaquine, the binding appears to be consistently high across the studied non-human species and humans. bioline.org.breuropa.eurwandafda.gov.rwwho.intplos.org

Advanced Analytical Research Methodologies for Piperaquine Tetraphosphate

Development and Validation of Chromatographic Techniques for Research Applications

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), form the cornerstone of piperaquine (B10710) tetraphosphate (B8577671) analysis in research settings. These techniques offer the requisite sensitivity, specificity, and accuracy for reliable quantification.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Methods

Reverse-phase HPLC (RP-HPLC) is a widely adopted technique for the determination of piperaquine tetraphosphate. pharmaceuticaljournal.netpharmaceuticaljournal.net The development of a robust RP-HPLC method involves a systematic process of optimizing various parameters to achieve adequate separation and quantification.

Several studies have detailed the development and validation of isocratic RP-HPLC methods for this compound. researchgate.net These methods are favored for their simplicity and rapid analysis times. For instance, a common approach involves the use of a C18 column as the stationary phase, which provides excellent retention and separation characteristics for piperaquine. pharmaceuticaljournal.netpharmaceuticaljournal.net The mobile phase, a critical component in RP-HPLC, is typically a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier like methanol (B129727) or acetonitrile. researchgate.netijrpc.com The pH of the aqueous buffer is a key parameter that is often adjusted to ensure optimal peak shape and retention time. researchgate.netijrpc.com Detection is commonly performed using a UV detector at a wavelength where piperaquine exhibits strong absorbance, such as 223 nm, 273 nm, or 340 nm. pharmaceuticaljournal.netpharmaceuticaljournal.netijrpc.comnih.gov

Method validation is a crucial step to ensure the reliability of the analytical data. This process, often following International Conference on Harmonisation (ICH) guidelines, assesses parameters such as linearity, precision, accuracy, specificity, and robustness. researchgate.netajptr.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity Quantification

For applications requiring ultra-high sensitivity, such as the analysis of piperaquine in biological matrices like plasma or dried blood spots (DBS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. ox.ac.uknih.govresearchgate.netnih.gov This technique couples the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry.

The development of LC-MS/MS methods for piperaquine often involves the use of a deuterated internal standard (IS), such as piperaquine-d6, to improve precision and accuracy by correcting for matrix effects and variations in sample processing. pharmaceuticaljournal.netnih.gov Sample preparation is a critical step, and techniques like solid-phase extraction (SPE) are frequently employed to isolate the analyte from complex matrices and minimize interference. researchgate.netnih.gov

Ionization of piperaquine is typically achieved using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in the positive ion mode. nih.gov APCI has been reported to be less susceptible to matrix effects compared to ESI for piperaquine analysis. nih.gov Quantification is performed using Multiple Reaction Monitoring (MRM), which provides excellent specificity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. pharmaceuticaljournal.netnih.gov For piperaquine, a common MRM transition is m/z 535/288. pharmaceuticaljournal.netnih.gov

Methodological Parameters for Quantitative Analysis in Research Matrices

The reliability and validity of any quantitative analytical method hinge on the careful optimization and characterization of its methodological parameters. This section details the key parameters that are critical for the quantitative analysis of this compound in research settings.

Optimization of Mobile Phases and Stationary Phases

The choice of mobile and stationary phases is fundamental to achieving successful chromatographic separation.

For RP-HPLC analysis of piperaquine, C18 columns are the most commonly used stationary phases due to their hydrophobicity, which allows for good retention of the relatively non-polar piperaquine molecule. pharmaceuticaljournal.netpharmaceuticaljournal.net The particle size of the stationary phase packing material (e.g., 5 µm) influences column efficiency and backpressure. pharmaceuticaljournal.netpharmaceuticaljournal.net

The mobile phase composition is meticulously optimized to control the retention and elution of piperaquine. A typical mobile phase consists of a buffered aqueous solution and an organic solvent. Phosphate buffers are frequently used, with the pH adjusted to a specific value (e.g., pH 3.0, 3.6, or 4.6) to ensure consistent ionization of piperaquine and achieve symmetrical peak shapes. pharmaceuticaljournal.netpharmaceuticaljournal.netresearchgate.net The organic component, usually methanol or acetonitrile, is varied in its proportion to the aqueous buffer to fine-tune the retention time. pharmaceuticaljournal.netpharmaceuticaljournal.net For instance, a mobile phase of methanol and phosphate buffer in a 70:30 v/v ratio has been successfully used. pharmaceuticaljournal.netpharmaceuticaljournal.net

In LC-MS/MS methods, while C18 columns can be used, pentafluorophenyl (PFP) columns have also been shown to provide excellent retention for piperaquine in acidic mobile phases. nih.gov The mobile phase in LC-MS/MS often includes additives like formic acid or trifluoroacetic acid to promote ionization and improve peak shape. nih.gov

Table 1: Examples of Chromatographic Conditions for this compound Analysis

| Parameter | RP-HPLC Method 1 | RP-HPLC Method 2 | LC-MS/MS Method |

| Stationary Phase | Symmetry C18 (4.6 x 150mm, 5µm) pharmaceuticaljournal.netpharmaceuticaljournal.net | Inertsil Silica C18 (250 x 4.6 mm, 5µ) ijrpc.com | Pursuit PFP (2.1 × 50 mm, 3 µm) nih.gov |

| Mobile Phase | Methanol:Phosphate Buffer (pH 3.6) (70:30 v/v) pharmaceuticaljournal.netpharmaceuticaljournal.net | Acetonitrile:Buffer (pH 3.0) (75:25 v/v) ijrpc.com | A: 20 mM NH4FA, 0.14% TFA, pH 2.96; B: 0.1% TFA in MeCN nih.gov |

| Flow Rate | 1.0 mL/min ajptr.com | 1.0 mL/min ijrpc.com | 0.5 mL/min nih.gov |

| Detection | UV at 273 nm pharmaceuticaljournal.netpharmaceuticaljournal.net | PDA at 223 nm ijrpc.com | APCI+ MRM (m/z 535/288) nih.gov |

Determination of Linearity, Precision, and Accuracy for Research Assays

To ensure the validity of quantitative data, research assays must be assessed for linearity, precision, and accuracy.

Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. For RP-HPLC methods, linearity for this compound is often established over a concentration range of 25 to 150 µg/mL. pharmaceuticaljournal.netajptr.com In the more sensitive LC-MS/MS methods, the linear calibration range can be as wide as 1.5 to 250 ng/mL or 3 to 1000 ng/mL. ox.ac.uknih.govresearchgate.netnih.gov The linearity is typically evaluated by a correlation coefficient (r²) value, which should ideally be close to 0.999. pharmaceuticaljournal.netajptr.com

Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Precision is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). For piperaquine assays, the acceptance criteria for %RSD are generally less than 2% for HPLC methods and within 15% for LC-MS/MS methods. pharmaceuticaljournal.netajptr.comnih.gov

Accuracy denotes the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered by the assay is calculated. For piperaquine analysis, the percentage recovery is expected to be within a certain range, for example, 97-103%, to be considered accurate. ajptr.com

Table 2: Validation Parameters for this compound Assays

| Parameter | RP-HPLC | LC-MS/MS |

| Linearity Range | 25-150 µg/mL pharmaceuticaljournal.netajptr.com | 1.5-250 ng/mL nih.gov |

| Correlation Coefficient (r²) | >0.999 pharmaceuticaljournal.netajptr.com | >0.999 nih.gov |

| Precision (%RSD) | <2% pharmaceuticaljournal.netajptr.com | <15% nih.gov |

| Accuracy (% Recovery) | 97-103% ajptr.com | 85-115% (typical) |

Limits of Detection and Quantification in Research Samples

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be reliably quantified with a defined level of precision and accuracy.

These limits are crucial for determining the suitability of a method for a particular research application, especially when analyzing samples with low concentrations of piperaquine, such as in pharmacokinetic studies at later time points.

For RP-HPLC methods, the LOD and LOQ are determined based on the signal-to-noise ratio, with a ratio of 3:1 typically used for LOD and 10:1 for LOQ. pharmaceuticaljournal.net In some HPLC methods, the LOD and LOQ for piperaquine have been reported to be 0.01 µg/mL and 0.3 µg/mL, respectively. researchgate.net

LC-MS/MS methods offer significantly lower LOD and LOQ values. For instance, an LC-MS/MS method for piperaquine in dried blood spots reported an LOQ of 3 ng/mL. ox.ac.uknih.govresearchgate.net Another method for analyzing piperaquine in pediatric plasma achieved an even lower LLOQ of 1.5 ng/mL. nih.gov These low limits of quantification are essential for capturing the terminal elimination phase of piperaquine in pharmacokinetic profiling. ox.ac.uknih.govresearchgate.net

Table 3: Limits of Detection and Quantification for this compound

| Method | Matrix | LOD | LOQ/LLOQ |

| RP-HPLC | Pharmaceutical Formulation | 0.01 µg/mL researchgate.net | 0.3 µg/mL researchgate.net |

| LC-MS/MS | Dried Blood Spots | - | 3 ng/mL ox.ac.uknih.govresearchgate.net |

| LC-MS/MS | Pediatric Plasma | - | 1.5 ng/mL nih.gov |

| HPLC-UV | Plasma | 1 µ g/liter nih.gov | 2 µ g/liter nih.gov |

Application of Analytical Methods in Pre-clinical and Mechanistic Studies

Advanced analytical methodologies are indispensable in the pre-clinical evaluation and mechanistic investigation of this compound. These techniques facilitate the precise quantification of the compound in experimental systems and ensure the purity of the substance used in research, forming the foundation for reliable and reproducible findings.

Quantification in Parasite Cultures and in vitro Models

The assessment of piperaquine's activity against malaria parasites in a laboratory setting relies on sensitive and standardized quantification methods. These assays measure the effect of the compound on parasite viability and growth, providing crucial data on its potency and the potential for resistance.

One primary method for quantifying the efficacy of piperaquine is the determination of its 50% inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit 50% of parasite growth in vitro. Studies on fresh clinical isolates of Plasmodium falciparum in Cameroon demonstrated that piperaquine is highly active, with a geometric mean IC₅₀ of 38.9 nmol/liter (range: 7.76 to 78.3 nmol/liter). nih.govresearchgate.net This high level of activity was observed against both chloroquine-sensitive and chloroquine-resistant parasite strains. nih.govmedchemexpress.com

Another key quantitative method is the Piperaquine Survival Assay (PSA). This assay is specifically designed to assess potential resistance by measuring the proportion of viable parasites after a defined period of drug exposure. In a typical in vitro PSA, early ring-stage parasites are cultivated for 48 hours with a specific concentration of this compound, often 200 nM. researchgate.net After the drug exposure, the parasites are washed and cultured for another 24 hours before the proportion of viable parasites—those that have developed into second-generation rings or trophozoites with normal morphology—is determined by microscopy. researchgate.net Survival rates above a certain threshold (e.g., >10%) in this assay have been linked to an increased risk of treatment failure in clinical settings. researchgate.net

The Parasite Reduction Ratio (PRR) assay is another sophisticated technique used to quantify the rate at which a drug kills the parasite over time in vitro. mdpi.com This method involves exposing parasite cultures to the drug (e.g., at 10 times the IC₅₀) and sampling at various time points (e.g., 24, 48, 72 hours). mdpi.com After washing the drug away, the remaining viable parasites are serially diluted and cultivated for an extended period to determine the number of survivors. mdpi.com This provides a detailed profile of the drug's killing speed.

Additionally, this compound is used in various in vitro models to investigate specific cellular mechanisms. For instance, researchers have used it in P. falciparum-infected red blood cell cultures to study its effects on metabolic pathways and the production of potential biomarkers. oup.com In one such experiment, cultures were treated with 1000 ng/mL of this compound tetrahydrate to assess its impact on the release of volatile compounds. oup.com

| Analytical Method | Parasite Model | Key Parameter Measured | Typical Concentration/Value | Source |

|---|---|---|---|---|

| In Vitro Susceptibility Assay | Clinical isolates of P. falciparum | Geometric Mean IC₅₀ | 38.9 nmol/liter | nih.govresearchgate.net |

| Piperaquine Survival Assay (PSA) | Culture-adapted P. falciparum | Parasite Survival Rate | Exposure at 200 nM | researchgate.net |

| Parasite Reduction Ratio (PRR) Assay | P. falciparum (NF54 strain) | Parasite Viability Over Time | Exposure at 10 x IC₅₀ | mdpi.com |

| Biomarker Induction Assay | P. falciparum-infected cell cultures | Effect on Volatile Metabolites | Exposure at 1000 ng/mL | oup.com |

Purity Assessment of Synthesized this compound

The validity of pre-clinical research hinges on the purity of the chemical compounds being tested. For synthesized this compound, a suite of analytical techniques is employed to confirm its identity, establish its purity level, and quantify any impurities.

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment for this compound. bioline.org.br Reversed-phase HPLC (RP-HPLC) methods have been specifically developed and validated for this purpose. pharmaceuticaljournal.netajptr.com These methods typically use a C18 column and a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic solvent like methanol or acetonitrile. pharmaceuticaljournal.netajptr.com Detection is commonly performed using an ultraviolet (UV) detector at a wavelength of around 273 nm. ajptr.com A robust synthesis process, coupled with HPLC analysis, can yield this compound with a purity exceeding 99.5%, with individual impurities below 0.1%. bioline.org.br Validation studies for these HPLC methods confirm their accuracy, with percentage recovery values typically between 97% and 102%, and precision, with a relative standard deviation (%RSD) of less than 2%. ajptr.com

To identify and characterize impurities, HPLC is often coupled with mass spectrometry (LC/MS/MS). This powerful combination has been used to detect and identify at least four different process-related impurities in bulk piperaquine phosphate. nih.gov

Beyond chromatographic techniques, other methods are used to characterize the synthesized material fully:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR analysis is used to confirm the chemical structure of the piperaquine molecule and can assess purity, with some analyses confirming >98% purity.

Karl Fischer Titration : This technique is specifically used to determine the water content of the hydrated salt form, confirming the correct stoichiometry. For this compound tetrahydrate, this method verifies a water content of approximately 4.0%.

Powder X-ray Diffraction (PXRD) : PXRD is employed to confirm the solid-state crystalline form of the compound, with distinct peaks confirming the tetrahydrate structure.

| Analytical Method | Purpose | Typical Finding / Specification | Source |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantify purity and detect impurities | >99.5% purity; individual impurities <0.1% | bioline.org.br |

| Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) | Identify and characterize impurities | Identification of process-related impurities | nih.gov |

| Nuclear Magnetic Resonance (NMR) | Confirm chemical structure and assess purity | >98% purity | |

| Karl Fischer Titration | Determine water content for hydrate (B1144303) form | Confirms 4.0 ± 0.2% water content | |

| Powder X-ray Diffraction (PXRD) | Confirm crystalline structure | Distinct peaks confirm tetrahydrate form |

Future Research Directions and Emerging Avenues in Piperaquine Tetraphosphate Studies

Identification of Novel Biochemical Targets Beyond Known Pathways

While piperaquine's primary mechanism of action is understood to be the inhibition of heme detoxification within the parasite's digestive vacuole, similar to chloroquine (B1663885), there is a growing need to identify novel biochemical targets to understand its full therapeutic potential and mechanisms of resistance. nih.govpatsnap.comwikipedia.org Future research will likely focus on elucidating these alternative pathways.

Key areas of investigation include:

Exploring interactions with other cellular processes: Research is expanding to investigate piperaquine's effects on other essential parasite functions beyond hemoglobin digestion. This includes probing its potential interactions with nucleic acid synthesis, protein translation, and various enzymatic pathways crucial for parasite survival.